molecular formula C20H25N10NaO22P5 B027592 P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi CAS No. 107148-01-6

P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi

Cat. No.: B027592
CAS No.: 107148-01-6
M. Wt: 935.3 g/mol
InChI Key: GLJPHNVVXPHWKJ-UHFFFAOYSA-N
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Description

Ryanodine Receptor Modulation

Ap5A and oAp5A act as high-affinity agonists of RyR2, increasing open probability (Po) through distinct mechanisms:

  • Ap5A :
    • Binds to adenine nucleotide sites with partial agonism at low concentrations (100 pmol/L–10 µmol/L).
    • Induces "flickery" gating with brief openings and reduced closed lifetimes.
    • At high concentrations (>10 µmol/L), achieves near-maximal Po (≈1) with prolonged openings.
  • oAp5A :
    • Full activation at micromolar concentrations, bypassing the low-affinity plateau.
    • Irreversible binding due to structural incompatibility with hydrolytic enzymes.
Parameter Ap5A oAp5A
EC50 (RyR2 activation) 140 µmol/L 16 µmol/L
Reversibility Partial Irreversible
Open Duration Short Prolonged

Cardiovascular and Metabolic Roles

Ap5A influences vascular tone and cardiac function:

  • Vasodilation : Enhances nitric oxide (NO) and prostacyclin (PGI2) release in coronary arteries.
  • Electrophysiological Effects : Reduces heart rate and ventricular refractoriness via KATP channel modulation.
  • Plasma Concentrations : Detected in human plasma at 0.33 µmol/L (Ap5A), with adrenal venous levels higher than peripheral veins.

Properties

InChI

InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPHNVVXPHWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10NaO22P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585141
Record name PUBCHEM_16219291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107148-01-6
Record name PUBCHEM_16219291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reaction Setup

Ap5A is enzymatically synthesized via yeast acetyl-CoA synthetase (ACs, EC 6.2.1.1), which catalyzes the condensation of ATP with inorganic polyphosphates (e.g., tetrapolyphosphate, P₄). Key parameters include:

  • ATP concentration : 0.16 mM (optimal for yield)

  • Mg²⁺ : 5 mM (essential for enzyme activity)

  • Acetate : 0.5 mM (enhances synthesis rate twofold)

  • Inorganic pyrophosphatase : Added to prevent ATP hydrolysis.

The reaction proceeds at pH 6.0–6.5 and 37°C, with a velocity ratio of 7:1 for adenosine tetraphosphate (p4A) to Ap5A. Coenzyme A (CoA) inhibits synthesis (50% inhibition at 0.015 mM).

Purification and Characterization

Post-reaction, Ap5A is separated via:

  • Thin-layer chromatography (TLC) : Silica gel with isobutyric acid/NH₃/H₂O (66:1:33) solvent.

  • HPLC : C18 reverse-phase column, UV detection at 260 nm.

  • Alkaline phosphatase digestion : Confirms identity by degrading Ap5A into AMP and inorganic phosphate.

Chemical Synthesis with Periodate Oxidation

Periodate-Mediated Ribose Oxidation

Periodate (IO₄⁻) selectively oxidizes the 2',3'-vicinal diol of adenosine to a dialdehyde, enabling subsequent crosslinking or phosphorylation.

ParameterValue
Sodium periodate10 mM in aqueous solution
pH5.0–6.0
Temperature4°C (dark conditions)
Reaction time1 hour
Quenching reagentEthylene glycol

The oxidized product, 2',3'-dialdehyde adenosine, is purified via gel filtration.

Tetraphosphorylation Reagent-Based Coupling

A tetrametaphosphate reagent ([PPN]₂[P₄O₁₁]) facilitates pentaphosphate bridge formation between oxidized adenosine monomers:

ReagentRole
[PPN]₂[P₄O₁₁]Phosphorylating agent
DMFSolvent
TemperatureRoom temperature (25°C)
Reaction time12–24 hours

The reaction yields 60–70% Ap5A, with byproducts removed via ion-exchange chromatography.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Advantage
Enzymatic40–50≥95High specificity
Chemical (periodate)60–70≥90Scalability

Limitations

  • Enzymatic : CoA interference and slow p5A synthesis rate.

  • Chemical : Requires anhydrous conditions and specialized reagents.

Research Findings and Applications

Structural Confirmation

  • FTIR spectroscopy : Bands at 1,719 cm⁻¹ (C=O of aspartyl phosphate) and 1,131 cm⁻¹ (PO₃²⁻) confirm phosphate linkage.

  • Mass spectrometry : [M-H]⁻ peak at m/z 1,152.8 aligns with theoretical Ap5A mass.

Functional Efficacy

Ap5A inhibits adenylate kinase (IC₅₀ = 50 µM) without affecting Ca²⁺-ATPase activity, making it ideal for studying ATP-ADP exchange in skeletal muscle .

Chemical Reactions Analysis

Types of Reactions: P1,P5-DI(Adenosine-5’) pentaphosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.

    Substitution: The compound can undergo substitution reactions, particularly involving its phosphate groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include periodate and other strong oxidizers.

    Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Reactions

Ap5A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield phosphorylated derivatives and oxidized forms that are crucial for its biological activity. Common reagents used in these reactions include periodate as an oxidizing agent and sodium borohydride as a reducing agent .

Chemistry

Ap5A is utilized as a reagent in phosphorylation studies and energy transfer investigations. Its ability to participate in various chemical reactions makes it valuable for synthesizing other nucleotide analogs.

Biology

In biological research, Ap5A is primarily studied for its role as an inhibitor of adenylate kinase (ADK). This enzyme is responsible for the rephosphorylation of AMP to ADP, consuming ATP in the process. By inhibiting ADK, Ap5A allows researchers to investigate energy metabolism without interference from ADK activity .

Case Study: Fragmented Sarcoplasmic Reticulum
Research involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle demonstrated that Ap5A effectively inhibits adenylate kinase activity without affecting calcium uptake or ATPase activity. This property makes it an essential tool for studying calcium movement and ATP-ADP exchange reactions .

Medicine

Ap5A has potential therapeutic applications due to its modulatory effects on various biological activities. For instance, it has been shown to increase the open probability of ryanodine receptor gates in cardiac muscle at picomolar to nanomolar concentrations, suggesting its role in cardiac signaling pathways .

Therapeutic Potential:

  • Cardiac Function: Enhances calcium release from the sarcoplasmic reticulum.
  • Neurotransmission: Modulates purinergic receptors, influencing neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Differences

Diadenosine Polyphosphates (ApₙA): Ap5A belongs to the ApₙA family, where "n" denotes the number of phosphate groups. Key analogs include:

Compound Phosphate Chain Length Key Modifications Primary Targets Inhibition Constant (Ki)
Ap3A 3 None Nucleotide pyrophosphatases ~10 µM (varies by enzyme)
Ap4A 4 None AKs, pyrophosphatases ~1–5 µM (AK-dependent)
Ap5A 5 None AKs (muscle, liver, erythrocyte) 0.1–1 µM
Ap5A*Periodate oxi 5 2',3'-dialdehyde oxidation AKs, cross-linking studies Not reported (enhanced binding hypothesized)
Ap6A 6 None AKs, nucleotide hydrolases ~5–10 µM
  • Ap5A vs. Ap4A/Ap3A : Ap5A’s longer phosphate chain confers higher specificity for AKs, particularly mitochondrial isoforms, while shorter analogs like Ap4A exhibit broader activity across pyrophosphatases .
  • Ap5A*Periodate oxi vs.

Non-Hydrolysable ATP Analogs (e.g., AMP-PNP):

  • AMP-PNP mimics ATP but lacks hydrolyzable γ-phosphate.

Enzymatic Inhibition Profiles

  • Adenylate Kinases (AKs) :
    • Ap5A inhibits erythrocyte, muscle, and liver AKs with Ki values <1 µM but shows weak activity against platelet AKs .
    • Ap5A*Periodate oxi is hypothesized to enhance inhibition via covalent modification, though experimental validation is pending .
  • Nucleotide Pyrophosphatases :
    • Ap4A and Ap6A are preferred substrates over Ap5A for enzymes like Crotalus adamanteus pyrophosphatase .

Key Research Findings

Ap5A-Induced Conformational Changes :

  • Ap5A binds AK with 10-fold higher affinity than ATP, shifting domain closure equilibria at lower concentrations .
  • Mutations in AK’s LID domain reduce Ap5A binding entropy, highlighting its role in stabilizing catalytic states .

Species-Specific Inhibition: Trichomonas vaginalis hydrogenosomal AK is inhibited by Ap5A (Ki ~1 µM), resembling mitochondrial isoforms .

Periodate Oxidation Impact :

  • Aldehyde formation may enable Schiff base formation with lysine residues, though this remains untested in kinetic assays .

Biological Activity

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a diadenosine polyphosphate with significant biological activity, particularly as an inhibitor of adenylate kinase. This article explores its synthesis, mechanisms of action, physiological effects, and potential applications in various biochemical contexts.

Chemical Structure and Synthesis

Ap5A has a unique tail-to-tail dimer structure, synthesized through a two-step process starting from ATP and trimeta-phosphate. The optimal pH for its synthesis ranges from 7.5 to 8.5 and is influenced by the presence of metal ions . The molecular formula for Ap5A is C20H29N10O22P5C_{20}H_{29}N_{10}O_{22}P_{5}, and it can exist in various salt forms, including pentasodium and trilithium salts.

Ap5A primarily functions as an adenylate kinase inhibitor . It exhibits competitive inhibition against adenylate kinase, which is crucial in cellular energy metabolism by catalyzing the conversion between ATP and ADP . The inhibitory effects are observed at concentrations as low as 2 µM, making it a potent tool for studying metabolic pathways without interference from adenylate kinase activity .

Biochemical Actions

  • Inhibition of Adenylate Kinase : Ap5A inhibits adenylate kinase activity without affecting other enzymes such as hexokinase or phosphofructokinase at similar concentrations .
  • Calcium Uptake : In studies involving fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, Ap5A did not promote calcium uptake but inhibited adenylate kinase activity, suggesting its role in modulating calcium homeostasis indirectly .
  • Ryanodine Receptor Modulation : In cardiac muscle tissues, Ap5A increases the open probability of ryanodine receptor gates at pico- to nanomolar concentrations, indicating its potential role in cardiac excitation-contraction coupling .

Physiological Effects

Ap5A is metabolized by various ectoenzymes present in endothelial and smooth muscle cells. Its biological effects extend across multiple tissues:

  • Nervous System : It acts through purinergic receptors and influences neurotransmitter release and neuronal excitability .
  • Cardiac Function : As mentioned, it enhances ryanodine receptor activity, which is critical for calcium-induced calcium release during cardiac muscle contraction .
  • Skeletal Muscle : By inhibiting adenylate kinase, it can be used to study energy metabolism in muscle tissues under various physiological conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of Ap5A:

StudyFindings
Lienhard & Seceniski (1973)Demonstrated that Ap5A is a potent inhibitor of rabbit muscle adenylate kinase .
Recent Research (2020)Found that Ap5A significantly affects mitochondrial ATP synthesis by modulating enzyme activities in mitochondrial lysates .
Cardiovascular StudiesShowed that Ap5A enhances the probability of ryanodine receptor opening, impacting cardiac contractility under different physiological states .

Applications in Research

Ap5A's unique properties make it valuable in various experimental setups:

  • Metabolic Studies : Used to dissect metabolic pathways by selectively inhibiting adenylate kinase.
  • Cardiac Physiology : Investigating calcium signaling mechanisms in cardiac tissues.
  • Neuroscience : Exploring neurotransmitter dynamics through purinergic signaling pathways.

Q & A

Q. What safety protocols are critical when handling periodate-oxidized adenosine derivatives?

  • Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact with periodate residues. Work in a fume hood due to potential aldehyde vapor release. Neutralize waste with 10% sodium thiosulfate before disposal. Monitor airborne particulates via OSHA-approved methods .

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